6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid
Description
Historical Perspectives and Foundational Discoveries of Benzo[b]thiophene Derivatives
The benzo[b]thiophene ring system, also known as thianaphthene, has been a subject of chemical investigation for over a century. wikipedia.org Early synthetic methods laid the groundwork for accessing this important heterocyclic system. One of the most established routes involves the oxidative cyclization of o-mercaptocinnamic acids, a method particularly suited for preparing benzo[b]thiophene-2-carboxylates. google.com Other foundational methods include the acid-catalyzed cyclization of arylthiomethyl ketones and arylmercapto acetals. chemicalbook.comgoogle.com Over the years, synthetic approaches have evolved significantly, with the development of modern transition-metal-catalyzed reactions, such as those employing rhodium or palladium, and innovative one-step syntheses using aryne intermediates. researchgate.netrsc.orgrsc.org These advancements have provided more efficient and regioselective access to a wide range of substituted benzo[b]thiophenes, fueling further research into their applications. researchgate.netorganic-chemistry.org
Significance of the Benzo[b]thiophene-2-carboxylic Acid Moiety in Synthetic Chemistry and Material Science Scaffolds
The benzo[b]thiophene-2-carboxylic acid moiety is a particularly valuable building block in both synthetic chemistry and material science. chemimpex.com The carboxylic acid group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules. chemimpex.com In medicinal chemistry, this scaffold is a key intermediate in the synthesis of numerous pharmaceuticals, notably anti-inflammatory and analgesic drugs. chemimpex.comnih.gov Its derivatives have been explored for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-diabetic properties. nih.gov
In the realm of material science, the electronic properties of the benzo[b]thiophene core make its derivatives suitable for applications in advanced materials. chemimpex.com Benzo[b]thiophene-2-carboxylic acid is used in the formulation of materials such as conductive polymers and organic semiconductors, which are relevant for electronics and energy storage devices. chemimpex.com The stability and reactivity of this moiety make it a versatile component for creating novel compounds with tailored functionalities for diverse research and industrial applications. chemimpex.com
Table 1: Physicochemical Properties of Benzo[b]thiophene-2-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆O₂S |
| Molecular Weight | 178.21 g/mol |
| Appearance | White crystalline powder or colorless scales |
This table is based on data from multiple sources.
Rationale for Investigating 6-Isopropoxy-benzo[b]thiophene-2-carboxylic Acid: A Focus on Targeted Structural Elucidation and Synthetic Innovations
The investigation into specifically substituted analogs like this compound is driven by the principle that functional group modifications on the benzene (B151609) ring can significantly modulate the physicochemical and biological properties of the parent molecule. Substitution at the 6-position has been a strategy in the development of various bioactive compounds, including inhibitors for STAT3, a therapeutic target for idiopathic pulmonary fibrosis. nih.govnih.gov
The introduction of an isopropoxy group (-OCH(CH₃)₂) at this position is of particular interest. This bulky, electron-donating group can influence the molecule's solubility, lipophilicity, and metabolic stability. Furthermore, it can alter the electronic distribution within the aromatic system, potentially affecting how the molecule interacts with biological targets or influencing its properties in materials science applications.
Synthetic Innovations: The synthesis of 6-substituted benzo[b]thiophene-2-carboxylic acids typically involves multi-step sequences. A common strategy is the construction of a substituted ethyl benzo[b]thiophene-2-carboxylate, followed by hydrolysis to the corresponding carboxylic acid. nih.gov For instance, the synthesis of a 6-halo or 6-(trifluoromethyl) derivative often starts from a correspondingly substituted benzaldehyde (B42025) which undergoes cyclization with ethyl thioglycolate. nih.gov The resulting ester is then saponified, usually with a base like sodium hydroxide (B78521), to yield the final carboxylic acid. nih.gov Synthesizing the 6-isopropoxy derivative would likely follow a similar pathway, requiring the synthesis of a 6-isopropoxy-substituted precursor.
Targeted Structural Elucidation: The definitive identification and characterization of novel derivatives like this compound rely on a suite of modern spectroscopic techniques. nih.govtaylorandfrancis.com The process of structure elucidation confirms the molecular structure and purity of the synthesized compound. taylorandfrancis.com Key analytical methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. nih.govacs.orgrsc.org The chemical shifts and coupling constants of the protons on the aromatic rings and the isopropoxy group provide definitive evidence of the substitution pattern. rsc.org
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the ether linkage (C-O stretch) of the isopropoxy group.
By employing these established synthetic and analytical methodologies, researchers can create and validate new benzo[b]thiophene derivatives, such as this compound, to explore their potential in advanced chemical and biological applications.
Table 2: Spectroscopic Data for Representative 6-Substituted Benzo[b]thiophene-2-carboxylic Acids
| Compound | ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
|---|---|---|
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H) | 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60 |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | 13.46 (s, 1H), 8.12 (d, J = 0.8 Hz, 1H), 8.05 (dd, J = 9.0, 5.4 Hz, 1H), 7.98 (dd, J = 9.4, 2.6 Hz, 1H), 7.35 (td, J = 9.0, 2.6 Hz, 1H) | 163.48, 161.43 (d, J = 245.2 Hz), 142.76 (d, J = 11.3 Hz), 135.75, 134.96 (d, J = 3.9 Hz), 129.99, 127.70 (d, J = 9.6 Hz), 114.48 (d, J = 24.8 Hz), 109.13 (d, J = 26.2 Hz) |
| 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 8.59 (q, J = 0.8 Hz, 1H), 8.10 (d, J = 0.8 Hz, 1H), 7.98 (dt, J = 8.5, 0.8 Hz, 1H), 7.75 (dd, J = 8.5, 1.3 Hz, 1H) | Data not available in provided sources |
Data sourced from nih.gov.
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yloxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c1-7(2)15-9-4-3-8-5-11(12(13)14)16-10(8)6-9/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJKUVSKUZSJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Isopropoxy Benzo B Thiophene 2 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis of the 6-Isopropoxy-benzo[b]thiophene-2-carboxylic Acid Skeleton
A retrosynthetic analysis of this compound reveals several logical disconnections to identify potential starting materials and synthetic pathways. The primary disconnections are:
C-O Bond Disconnection: The isopropoxy ether linkage at the C-6 position is a prime candidate for disconnection. This leads back to a key intermediate, 6-hydroxybenzo[b]thiophene-2-carboxylic acid , and an isopropylating agent. This strategy isolates the formation of the core benzo[b]thiophene skeleton from the introduction of the specific ether group.
Thiophene (B33073) Ring Disconnection: The benzo[b]thiophene core can be deconstructed through cyclization precursors. A common approach involves disconnecting the C-S and C-C bonds of the thiophene ring. This retrosynthetic step typically leads to a substituted benzene (B151609) derivative, such as a thiophenol with an adjacent two-carbon chain, which can undergo intramolecular cyclization. For instance, a substituted 2-mercaptophenyl derivative bearing an acetic acid or acetylene (B1199291) side chain could serve as a precursor.
Carboxylic Acid Functionalization: The carboxylic acid group at the C-2 position can be retrosynthetically derived from a more easily installed precursor, such as an ester, a nitrile, or via direct lithiation/carboxylation of a 2-unsubstituted or 2-halo-benzo[b]thiophene intermediate.
Based on this analysis, a plausible forward synthesis would involve the initial construction of a 6-substituted benzo[b]thiophene-2-carboxylate ester, followed by the introduction or modification of the C-6 substituent to an isopropoxy group, and concluding with the hydrolysis of the ester to the final carboxylic acid.
Classical and Modern Approaches to Benzo[b]thiophene-2-carboxylic Acid Core Formation
The formation of the central benzo[b]thiophene-2-carboxylic acid scaffold is the cornerstone of the synthesis. Various classical and modern methods have been developed to construct this heterocyclic system efficiently.
Cyclization and annulation reactions represent the most fundamental approaches to building the benzo[b]thiophene ring system. These methods involve the formation of the thiophene ring onto a pre-existing benzene ring.
One prominent strategy is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org This method utilizes a stable sulfonium (B1226848) salt to mediate the cyclization, which proceeds under moderate conditions and tolerates a variety of functional groups. nih.govorganic-chemistry.org Another approach involves the annulation of 2-fluorophenylacetylene derivatives, where a copper-promoted hydration and subsequent intramolecular cyclization can yield the benzo[b]thiophene core when a sulfur source like sodium sulfide (B99878) is used. beilstein-journals.org
Classical methods often rely on the intramolecular cyclization of aryl sulfides. chemicalbook.com For example, an arylthioacetic acid can be cyclized in the presence of a dehydrating agent like acetic anhydride (B1165640) to form a 3-hydroxybenzo[b]thiophene, which can then be further processed. chemicalbook.com Oxidative cyclization of α-mercaptocinnamic acid using reagents such as potassium ferricyanide (B76249) or iodine also provides a direct route to the benzo[b]thiophene-2-carboxylic acid skeleton. chemicalbook.com
| Strategy | Precursor Type | Key Reagents | Reference |
| Electrophilic Cyclization | o-Alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | nih.govorganic-chemistry.org |
| Annulation | 2-Fluorophenylacetylene | CuI, Na₂S·9H₂O | beilstein-journals.org |
| Oxidative Cyclization | α-Mercaptocinnamic acid | K₃Fe(CN)₆ or I₂ | chemicalbook.com |
| Thiolation-Annulation | Vinyl-linked precursor | Sodium hydrosulfide, Benzoquinone | acs.org |
Modern organic synthesis heavily relies on transition-metal catalysis for the construction of complex molecules, and the synthesis of benzo[b]thiophenes is no exception. researchgate.netkfupm.edu.sabenthamdirect.combohrium.comingentaconnect.com Palladium, nickel, and copper catalysts are frequently employed to facilitate C-C and C-S bond formations that are crucial for building the heterocyclic core.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly useful. nih.gov For instance, a suitably substituted bromothiophene can be coupled with a cyclopropylboronic acid to introduce substituents, showcasing the power of this method for derivatization. nih.gov These reactions often benefit from specialized phosphine (B1218219) ligands that enhance catalyst activity and selectivity. nih.gov
Intramolecular C-H functionalization catalyzed by transition metals offers an atom-economical route to benzo[b]thiophenes. researchgate.net Nickel- and cobalt-catalyzed reactions have been developed for the efficient formation of the C-S bond required for ring closure. researchgate.net These methods often start from readily available starting materials and proceed with high efficiency. researchgate.net
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The synthesis of benzothiophene (B83047) scaffolds has significantly benefited from this technology. rsc.orgnih.govmanipal.edu
For example, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base can be carried out under microwave irradiation to rapidly produce 3-aminobenzo[b]thiophenes, which are versatile intermediates. rsc.org Microwave heating can also facilitate cycloaddition reactions involving benzo[b]thiophene 1,1-dioxide to create more complex fused pyrrole (B145914) derivatives. nih.gov The uniform and rapid heating provided by microwaves can be particularly advantageous for reactions that require high temperatures, minimizing the formation of degradation byproducts. researchgate.net
| Reaction Type | Starting Materials | Conditions | Advantages | Reference |
| Aminobenzothiophene Synthesis | 2-Halobenzonitrile, Methyl thioglycolate | Triethylamine, DMSO, 130 °C, Microwave | Rapid access, 58–96% yield | rsc.org |
| Fused Pyrrole Synthesis | C-phenyl-N-benzoyl-N-methylglycines, Benzo[b]thiophene 1,1-dioxide | Toluene, Microwave | Novel deoxygenation pathway | nih.gov |
| Benzothieno[3,2-e] researchgate.netkfupm.edu.sabenthamdirect.comtriazolo[4,3-c]pyrimidines | 2-Amino-3-cyanothiophene analogue | Microwave irradiation | More efficient than conventional heating | manipal.edu |
Introduction of the Isopropoxy Moiety at Position 6
Following the construction of the benzo[b]thiophene-2-carboxylic acid core, the final key step is the introduction of the isopropoxy group at the C-6 position. As suggested by the retrosynthetic analysis, this is typically achieved by starting with a precursor that has a hydroxyl group at the 6-position. The synthesis of 6-hydroxybenzo[b]thiophene derivatives is therefore a critical prerequisite. acs.orgacs.org These precursors can often be prepared by adapting the core synthesis methods using starting materials that already contain a protected hydroxyl group, such as a methoxy (B1213986) group, which is later deprotected. For example, demethylation of a 6-methoxybenzo[b]thiophene (B1315557) derivative with a reagent like boron tribromide can yield the desired 6-hydroxy intermediate. lookchem.com
The conversion of the 6-hydroxy group to a 6-isopropoxy group is an etherification reaction. The Williamson ether synthesis and its variations are the most common and reliable methods for this transformation. This involves the reaction of the phenoxide, generated by deprotonating the hydroxyl group with a suitable base, with an isopropylating agent.
Common alkylating agents include isopropyl halides (e.g., 2-bromopropane (B125204) or 2-iodopropane). The reaction is typically carried out in the presence of a base such as sodium hydride, potassium carbonate, or sodium hydroxide (B78521) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. alfa-chemistry.com
| Method | Reagents | Typical Conditions | Reference |
| Williamson Ether Synthesis | 6-Hydroxy precursor, Isopropyl halide (e.g., 2-bromopropane) | Base (K₂CO₃, NaH), Solvent (DMF, Acetonitrile) | alfa-chemistry.com |
| Reaction with Alcohol | 6-Hydroxy precursor, Isopropanol (B130326) | Strong Base (NaH), Solvent (THF) | prepchem.com |
| Acid-Catalyzed Alkylation | 6-Hydroxy precursor, Isopropanol or Propene | Acid Catalyst (e.g., Amberlyst-15) | researchgate.netgoogle.com |
Nucleophilic Aromatic Substitution Variants at the Benzo[b]thiophene Core
The introduction of an isopropoxy group at the 6-position of the benzo[b]thiophene core is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is a cornerstone in the synthesis of substituted aromatic compounds and is particularly effective when the aromatic ring is activated by electron-withdrawing groups. youtube.comyoutube.com In the context of the benzo[b]thiophene system, a leaving group, typically a halogen such as chlorine or fluorine, located at the 6-position is displaced by an isopropoxide nucleophile.
The isopropoxide is typically generated in situ by reacting isopropanol with a strong base, such as sodium hydride. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, proceeding through a high-energy intermediate known as a Meisenheimer complex. youtube.com The presence of the fused thiophene ring influences the reactivity of the benzene portion of the molecule.
A representative synthetic approach for a structurally similar analog, 6-methoxy-3-isopropoxy-benzo[b]thiophene-2-carboxylic acid, illustrates this principle. In this synthesis, a solution of isopropanol is added to a suspension of sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) to form sodium isopropoxide. This nucleophilic reagent is then reacted with a substituted benzo[b]thiophene precursor, such as 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride, to displace the chloro group. Although this example illustrates substitution at the 3-position, the same principle applies for substitution at the 6-position starting from a 6-halobenzo[b]thiophene precursor.
Carboxylic Acid Functionalization at Position 2
Direct carbonylation via C-H bond activation represents a modern and efficient method for installing a carboxylic acid group. rsc.org Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com These methods can utilize carbon monoxide (CO) or carbon dioxide (CO2) as the C1 source. rsc.orgacs.org
For instance, the direct carboxylation of thiophenes and benzothiophenes has been successfully achieved using a palladium acetate (B1210297) catalyst under a binary CO/CO2 atmosphere. rsc.org The presence of pressurized CO2 was found to suppress the thermal decomposition of the active palladium species, thus improving catalyst durability and reaction efficiency. rsc.org Another approach involves the use of a Lewis acid, such as ethylaluminum dichloride (EtAlCl2), to facilitate the carboxylation of benzothiophenes with CO2 under pressure at elevated temperatures, affording the corresponding carboxylic acids in high yields. researchgate.net While these methods demonstrate the feasibility of direct carboxylation on the thiophene and benzothiophene scaffolds, they can sometimes lead to mixtures of isomers. Therefore, regioselectivity can be controlled by starting with a 2-halo-benzo[b]thiophene, which can undergo palladium-catalyzed carbonylation specifically at the C-2 position.
A widely employed and highly reliable method for obtaining the 2-carboxylic acid is the hydrolysis of a corresponding precursor, typically an ester or a nitrile. libretexts.org This two-step approach involves first synthesizing the benzo[b]thiophene ring with an ester or nitrile group at the C-2 position, followed by a hydrolysis reaction. This strategy is often preferred due to the high yields and straightforward nature of the hydrolysis step.
The synthesis of the precursor, for example, ethyl 6-substituted-benzo[b]thiophene-2-carboxylate, can be achieved by reacting a substituted 2-fluorobenzaldehyde (B47322) with ethyl thioglycolate in the presence of a base. nih.gov
Once the ester precursor is obtained, it can be readily hydrolyzed under basic or acidic conditions. libretexts.org Alkaline hydrolysis is frequently used, involving heating the ester in a mixture of an alcohol, such as ethanol (B145695), and an aqueous solution of a strong base like sodium hydroxide (NaOH). nih.gov The reaction proceeds via saponification to yield the carboxylate salt, which is then protonated during an acidic workup to afford the final carboxylic acid. libretexts.org Similarly, a nitrile group at the C-2 position can be hydrolyzed to the carboxylic acid by heating with either an acid or a base. libretexts.org
The table below summarizes typical conditions and yields for the alkaline hydrolysis of various substituted ethyl benzo[b]thiophene-2-carboxylates.
| Starting Ester | Base | Solvent | Conditions | Yield of Carboxylic Acid | Reference |
|---|---|---|---|---|---|
| Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | NaOH (3N aq.) | Ethanol | Room Temperature, overnight | 87% | nih.gov |
| Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate | NaOH (3N aq.) | Ethanol | Room Temperature, overnight | 75% | nih.gov |
| Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | NaOH (3N aq.) | Ethanol | Room Temperature, overnight | 89% | nih.gov |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition from a laboratory-scale synthesis to a larger, scalable process requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring operational safety. google.com For the multi-step synthesis of this compound, each step is a candidate for optimization.
Key parameters that are typically investigated include the choice of reagents, catalysts, solvents, reaction temperature, and reaction time. For palladium-catalyzed cross-coupling reactions, which are often employed in the construction of the benzo[b]thiophene skeleton, the selection of the palladium source (e.g., Pd(OAc)2, PdCl2(PPh3)2) and the ligand can have a profound impact on the reaction's efficiency and substrate scope. ias.ac.innih.gov Similarly, the choice of base (e.g., K2CO3, Et3N, NaOt-Bu) and solvent (e.g., DMF, DMSO, Toluene) can significantly influence reaction rates and yields. nih.govias.ac.in
For example, in the construction of the benzo[b]thiophene ring via intramolecular cyclization or coupling reactions, a screening process is often undertaken. researchgate.net Different catalysts, solvents, and bases are tested to identify the combination that provides the desired product in the highest yield with the fewest impurities. Temperature is another critical variable; while higher temperatures can increase reaction rates, they may also lead to the formation of degradation products. Therefore, finding the optimal temperature that balances reaction speed and product stability is crucial.
The following table illustrates a conceptual optimization study for a key synthetic step, highlighting how systematic variation of parameters can lead to improved outcomes.
| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)2 | K2CO3 | DMF | 100 | 45 |
| 2 | PdCl2(PPh3)2 | K2CO3 | DMF | 100 | 62 |
| 3 | PdCl2(PPh3)2 | Cs2CO3 | DMF | 100 | 75 |
| 4 | PdCl2(PPh3)2 | Cs2CO3 | Toluene | 110 | 58 |
| 5 | PdCl2(PPh3)2 | Cs2CO3 | DMF | 120 | 85 |
| 6 | PdCl2(PPh3)2 | Cs2CO3 | DMF | 80 | 68 |
Chemical Reactivity and Transformation Pathways of 6 Isopropoxy Benzo B Thiophene 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, removal through decarboxylation, and conversion into more reactive intermediates like acid chlorides.
The carboxylic acid moiety of 6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid can be readily converted into esters and amides, which are common motifs in pharmacologically active molecules.
Esterification: Ester derivatives can be synthesized through several standard methods. The most direct approach is Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic conditions. Alternatively, the carboxylate can be alkylated with an appropriate alkyl halide.
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry. researchgate.net Direct amidation can be achieved by heating the carboxylic acid with an amine, though this often requires harsh conditions. More commonly, coupling agents are employed to facilitate the reaction under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid for nucleophilic attack by an amine. nih.govnih.gov This method is widely used for synthesizing a diverse range of amides and acylhydrazones from benzo[b]thiophene carboxylic acids. mdpi.com Catalytic methods using reagents like titanium(IV) isopropoxide also offer an efficient pathway for direct amidation. researchgate.net
| Transformation | Reagent/Catalyst | Product Functional Group |
|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Ester |
| Amidation (Coupling) | Amine, EDCI/DMAP | Amide |
| Amidation (Coupling) | Amine, DCC | Amide |
| Amidation (Catalytic) | Amine, Ti(Oi-Pr)₄ | Amide |
The removal of the carboxylic acid group, known as decarboxylation, can be a key step in the synthesis of 2-unsubstituted benzo[b]thiophenes. For certain benzo[b]thiophene-2-carboxylic acid derivatives, such as 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, decarboxylation can be achieved by refluxing in strong acids like 48% hydrobromic acid. zendy.io However, alkoxy-substituted analogues, like the corresponding 5-methoxy derivative, may first undergo dealkylation to the phenol (B47542) under these conditions before decarboxylation occurs. zendy.io This suggests that this compound might undergo a similar deisopropylation prior to losing CO₂.
In some cases, the carboxyl group can be displaced by an electrophile in a process known as decarboxylative substitution. During the nitration of benzo[b]thiophen-2-carboxylic acid, a small amount of 2-nitrobenzo[b]thiophen is formed via electrophilic displacement of the carboxy-group. rsc.org
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acid-Catalyzed Decarboxylation | Refluxing 48% HBr | Removal of COOH group (may involve prior dealkylation) zendy.io |
| Decarboxylative Nitration | HNO₃/H₂SO₄ | Replacement of COOH with NO₂ group rsc.org |
Conversion of the carboxylic acid to a more reactive acylating agent, such as an acid chloride or anhydride (B1165640), significantly expands its synthetic utility. 6-Isopropoxy-benzo[b]thiophene-2-carbonyl chloride can be readily prepared by treating the parent carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
This acid chloride is a highly reactive intermediate that is not typically isolated and is used in situ. It reacts readily with a wide range of nucleophiles under mild conditions. For example, its reaction with alcohols yields esters, while reaction with amines provides amides, often more efficiently and cleanly than direct coupling methods. The use of related benzo[b]thiophene-2-carbonyl chlorides as precursors for further synthesis is a documented strategy. prepchem.com Acid anhydrides, formed by dehydration or reaction with another acylating agent, exhibit similar reactivity to acid chlorides and serve as effective acylating agents.
Electrophilic Aromatic Substitution on the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction on this compound is governed by the directing effects of three distinct components:
The Thiophene (B33073) Ring: The sulfur atom directs electrophilic attack primarily to the 3-position.
The Carboxylic Acid Group: As a deactivating, meta-directing group, it disfavors substitution on the thiophene ring and directs incoming electrophiles on the benzene (B151609) ring to the 4- and 6-positions. However, the 6-position is already substituted.
The Isopropoxy Group: As a strongly activating, ortho, para-directing group, it directs incoming electrophiles to the 5- and 7-positions.
The interplay of these effects determines the final substitution pattern, which is often a mixture of isomers.
Halogenation of the benzo[b]thiophene core can be achieved using various electrophilic halogenating agents, such as bromine (Br₂), N-bromosuccinimide (NBS), or iodine (I₂). nih.govnih.gov The outcome is a balance between the activating effect of the isopropoxy group and the inherent reactivity of the thiophene ring.
Given the strong activating nature of the 6-isopropoxy group, substitution is highly favored on the benzene ring at the ortho (C7 and C5) positions. The C7 position is sterically less hindered and strongly activated. The C3 position on the thiophene ring is also a potential site for halogenation. Therefore, treatment of this compound with an electrophilic halogenating agent would be expected to yield a mixture of products, with the 7-halo and 3-halo isomers being significant components.
| Position of Halogenation | Influencing Factors |
|---|---|
| C7 | Strong activation and ortho-direction from 6-isopropoxy group |
| C3 | Inherent reactivity of the thiophene ring |
| C5 | Activation and ortho-direction from 6-isopropoxy group |
Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org Studies on the nitration of the parent benzo[b]thiophene-2-carboxylic acid have shown that substitution occurs at multiple positions, yielding a mixture of the 3-, 4-, 6-, and 7-nitro derivatives. rsc.org
For this compound, the powerful activating and directing effect of the isopropoxy group is expected to dominate. This group strongly favors substitution at the C7 and C5 positions. Therefore, nitration is predicted to yield primarily 7-nitro and 5-nitro isomers, along with smaller amounts of the 3-nitro and 4-nitro products.
Sulfonation: Sulfonation involves the reaction with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) to introduce a sulfonic acid (-SO₃H) group. libretexts.orgyoutube.com The reaction is an electrophilic aromatic substitution where SO₃ is the electrophile. The directing effects are the same as in nitration and other electrophilic substitutions. Consequently, sulfonation of this compound is expected to occur preferentially at the C7 and C5 positions, guided by the activating isopropoxy substituent.
Modifications of the Isopropoxy Substituent
The isopropoxy group at the 6-position of the benzo[b]thiophene core offers several avenues for chemical modification, primarily involving the ether linkage or the isopropyl group itself. These transformations allow for the introduction of new functional groups and the synthesis of diverse derivatives.
Cleavage and Derivatization of the Ether Linkage
The ether linkage of the 6-isopropoxy group is susceptible to cleavage, most commonly under acidic conditions, to yield the corresponding 6-hydroxy-benzo[b]thiophene-2-carboxylic acid. This phenolic derivative serves as a versatile intermediate for further functionalization.
One of the most effective reagents for the cleavage of aryl ethers is boron tribromide (BBr₃). ufp.ptnih.gov The reaction typically proceeds by the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the isopropyl group. ufp.ptsci-hub.se This method is widely used due to its high efficiency and tolerance for various functional groups. nih.gov Computational studies suggest that for secondary alkyl ethers like the isopropoxy group, the cleavage mechanism involves the transfer of a bromide ion from the activated BBr₃ to the alkyl moiety. ufp.ptresearchgate.net Another reagent that can be employed for the selective cleavage of isopropyl aryl ethers is aluminum trichloride. acs.org
Once the 6-hydroxy-benzo[b]thiophene-2-carboxylic acid is obtained, the phenolic hydroxyl group can be further derivatized. Standard reactions for phenols can be applied, such as O-alkylation with various alkyl halides in the presence of a base to introduce different ether functionalities. Esterification of the hydroxyl group is also a common derivatization pathway.
Table 1: Reagents for Ether Cleavage of this compound
| Reagent | Proposed Mechanism | Product | Reference |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Formation of an ether-BBr₃ adduct followed by bromide transfer to the isopropyl group. | 6-Hydroxy-benzo[b]thiophene-2-carboxylic acid and 2-bromopropane (B125204). | ufp.ptresearchgate.net |
| Aluminum Trichloride (AlCl₃) | Lewis acid-mediated cleavage. | 6-Hydroxy-benzo[b]thiophene-2-carboxylic acid and isopropyl-derived byproducts. | acs.org |
Transformations of the Isopropyl Group
The isopropyl group itself can be a site for chemical transformations, although these are generally less common than ether cleavage. The reactivity of the isopropyl group is primarily centered around the benzylic-like tertiary carbon and the attached methyl groups.
One potential transformation is the oxidation of the isopropyl group. Oxidation of aromatic compounds containing isopropyl side chains can lead to the formation of a 2-hydroxy-2-propyl group. google.com This reaction is typically carried out using molecular oxygen in the presence of an aqueous alkali solution. google.com
Another possible reaction is dehydrogenation , which would convert the isopropyl group into a propenyl substituent. Catalytic dehydrogenation methods are commonly employed for such transformations. The resulting alkene functionality can then be subjected to a variety of further reactions, such as addition or polymerization.
The isopropyl group can also participate in Friedel-Crafts reactions . In the presence of a suitable Lewis acid catalyst, the isopropyl group can potentially be transferred to another aromatic ring in a transalkylation reaction. ejaet.com Conversely, the aromatic ring of the benzothiophene (B83047) could undergo further alkylation, although the existing substituents will direct the position of the incoming electrophile. nih.govquora.comnih.gov
Table 2: Potential Transformations of the Isopropyl Group
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Oxidation | Molecular oxygen, aqueous alkali | 6-(2-Hydroxy-2-propyl)-benzo[b]thiophene-2-carboxylic acid |
| Dehydrogenation | Catalytic dehydrogenation | 6-(Prop-1-en-2-yl)-benzo[b]thiophene-2-carboxylic acid |
| Transalkylation | Lewis acid, aromatic substrate | De-isopropylated benzothiophene and isopropylated aromatic compound |
Heterocycle Functionalization and Ring-Opening Reactions
The benzo[b]thiophene core of this compound is an aromatic system that can undergo various functionalization reactions. Additionally, under specific conditions, the thiophene ring can be opened.
Heterocycle Functionalization typically involves electrophilic substitution or metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is influenced by the existing substituents. The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. Conversely, the isopropoxy group at the 6-position is an electron-donating group, activating the benzene ring.
C-H functionalization represents a modern and efficient method for modifying the benzothiophene skeleton. Palladium-catalyzed direct arylation is a common strategy, often targeting the C2 and C3 positions of the benzothiophene ring. nih.gov However, with the 2-position already substituted, functionalization would likely be directed to other positions, with the electronic effects of the substituents playing a crucial role in determining the site of reaction. Metal-free arylation of benzothiophenes at the C4 position has also been reported by activating the molecule as its S-oxide. nih.gov
Ring-opening reactions of the benzothiophene nucleus primarily involve the cleavage of the carbon-sulfur bonds. These reactions can be broadly categorized as reductive or oxidative.
Reductive desulfurization leads to the removal of the sulfur atom and the formation of a substituted ethylbenzene (B125841) derivative. This can be achieved using various reducing agents, including nickel boride with in situ generated hydrogen. researchgate.net
Oxidative cleavage of the C-S bond can also occur. researchgate.net Microbial desulfurization processes often involve the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, followed by cleavage of the C-S bond to open the thiophene ring. ethz.chnih.gov Theoretical studies suggest that under oxidative atmospheres, the desulfurization of benzothiophene is more facile than under inert conditions. bohrium.com The initial step is often the oxidation of the thiophene sulfur, which weakens the C-S bonds. elsevierpure.com
Table 3: Functionalization and Ring-Opening Reactions
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| C-H Arylation | Palladium-catalyzed or metal-free coupling with aryl partners. | Introduction of an aryl group onto the benzothiophene core. |
| Reductive Desulfurization | Cleavage of C-S bonds with retention of the carbon skeleton. | Formation of a substituted ethylbenzene derivative. |
| Oxidative Ring Cleavage | Oxidation of sulfur followed by C-S bond scission. | Ring-opened products with sulfur in a higher oxidation state. |
Derivatization Strategies and Analogue Design Based on the 6 Isopropoxy Benzo B Thiophene 2 Carboxylic Acid Scaffold
Synthesis of N-Acylhydrazone Derivatives from Benzo[b]thiophene-2-carbohydrazides
A common strategy for creating diverse analogs involves the conversion of the carboxylic acid to a carbohydrazide, which can then be reacted with a variety of aldehydes or ketones to form N-acylhydrazones. This method allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's biological activity. For the general benzo[b]thiophene scaffold, this has been a fruitful approach for generating libraries of compounds for screening.
Preparation of Spiro-Heterocyclic Analogs incorporating the Benzo[b]thiophene Motif
The incorporation of spiro-heterocyclic moieties is a recognized strategy for introducing three-dimensionality into planar aromatic systems like benzo[b]thiophene. This is often pursued to improve receptor binding and other pharmacological properties. Synthetic routes to such analogs can be complex, often involving multi-step sequences.
Exploration of Amide and Sulfonamide Derivatives
The carboxylic acid function at the 2-position is readily converted into amide derivatives by coupling with a diverse range of primary and secondary amines. This is a standard and powerful method for generating large libraries of analogs with varied physicochemical properties. Similarly, if a suitable amino or sulfonyl chloride precursor were available on the benzo[b]thiophene ring, sulfonamide derivatives could be prepared to explore different biological interactions.
Synthesis of Bifunctional and Polyfunctionalized Compounds
Creating bifunctional or polyfunctionalized compounds involves strategically placing multiple reactive groups on the benzo[b]thiophene scaffold. This allows for the molecule to potentially interact with multiple biological targets or to have enhanced binding affinity. Such strategies often require sophisticated synthetic planning and execution.
Advanced Spectroscopic Characterization and Computational Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structural assignment of 6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts and data from analogous structures such as 6-bromo-benzo[b]thiophene-2-carboxylic acid and other benzothiophene (B83047) derivatives. researchgate.netchemicalbook.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the carboxylic acid proton. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet far downfield, typically above δ 12.0 ppm. The protons of the benzothiophene ring system will appear in the aromatic region (δ 7.0-8.5 ppm). The isopropoxy group should present as a septet for the CH proton and a doublet for the two methyl (CH₃) groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing in the δ 165-175 ppm region. docbrown.info Carbons of the aromatic and thiophene (B33073) rings will resonate between δ 110-145 ppm. The isopropoxy group carbons will appear in the upfield region, with the CH carbon around δ 70-75 ppm and the methyl carbons near δ 20-25 ppm. The carbon atom attached to the isopropoxy group (C6) will show a significant downfield shift due to the electronegative oxygen atom. researchgate.netresearchgate.net
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -COOH | >12.0 (broad s) | 165-175 |
| Aromatic/Thiophene H | 7.0 - 8.5 (m) | - |
| Aromatic/Thiophene C | - | 110 - 145 |
| -OCH(CH₃)₂ | 4.6 - 4.8 (septet) | 70 - 75 |
| -OCH(CH₃)₂ | 1.3 - 1.5 (d) | 20 - 25 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is essential for determining the molecular weight and confirming the molecular formula of this compound. The nominal mass of the compound is 250.3 g/mol .
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound. For the parent compound, benzo[b]thiophene-2-carboxylic acid, the primary fragmentation involves the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO). nih.govnist.gov A similar fragmentation pattern is expected for the 6-isopropoxy derivative, beginning with the molecular ion peak and followed by characteristic fragmentation of the carboxylic acid and isopropoxy groups.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The exact mass of this compound (C₁₂H₁₂O₃S) can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₃S |
| Nominal Mass | 250 g/mol |
| Monoisotopic Mass | 252.0507 Da |
| Expected [M]⁺ Peak (m/z) | 252 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Determination
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgpressbooks.pub A strong and sharp absorption band for the carbonyl (C=O) stretch is expected between 1680 and 1710 cm⁻¹. libretexts.org Other significant peaks include C-O stretching for the acid and ether linkages, aromatic C=C stretching, and C-H stretching vibrations. vscht.czresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| Aromatic/Alkyl | C-H stretch | 2850-3100 |
| Carboxylic Acid | C=O stretch | 1680-1710 (strong) |
| Aromatic | C=C stretch | 1450-1600 |
| Carboxylic Acid/Ether | C-O stretch | 1210-1320 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region. nii.ac.jpresearchgate.net The benzo[b]thiophene-2-carboxylic acid core represents an extended π-conjugated system, which is expected to show characteristic absorption maxima (λ_max). The presence of the isopropoxy group, an electron-donating group, may cause a slight red shift (bathochromic shift) of these absorption bands compared to the unsubstituted parent compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which typically form dimers in the solid state. researchgate.net As of now, the single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature. Such a study would be invaluable for understanding its crystal packing and solid-state conformation. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity Prediction, and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. mdpi.com For this compound, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.
Analyze Electronic Structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties. ub.ac.idnih.gov
Predict Spectroscopic Properties: Simulate IR and NMR spectra to aid in the interpretation of experimental data.
Predict Reactivity: The distribution of electron density and electrostatic potential maps can predict sites susceptible to electrophilic or nucleophilic attack, offering insights into the molecule's reactivity. chemijournal.comresearchgate.net
Studies on related benzothiophene and thiophene derivatives often utilize functionals like B3LYP with basis sets such as 6-31G(d,p) to obtain reliable results. ub.ac.idnih.govtandfonline.com
Molecular Modeling for Structure-Reactivity Relationships and Interaction Profiling
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, these methods are crucial for establishing structure-reactivity relationships and profiling its potential interactions with biological targets. elsevierpure.com
Structure-Activity Relationship (SAR) Studies: By computationally modeling this compound and its analogues, it is possible to identify which structural features are critical for a specific activity. Quantitative Structure-Activity Relationship (QSAR) models correlate physicochemical properties with biological activity. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a biological target, such as a protein or enzyme receptor. Docking studies can elucidate key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimate binding affinity, providing a rationale for its biological function. researchgate.netnih.gov Such studies are common for benzothiophene derivatives, which are known to possess a wide range of pharmacological activities. malayajournal.orgnih.gov
Applications in Chemical Science and Advanced Materials
Role as a Key Intermediate in Complex Organic Synthesis
6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules. The benzo[b]thiophene moiety is a key structural motif in numerous pharmaceutically active compounds, and the carboxylic acid group at the 2-position provides a convenient handle for further chemical modifications. For instance, benzo[b]thiophene-2-carboxylic acids are utilized in the synthesis of acylhydrazones, which have been investigated for their potent antimicrobial activities against multidrug-resistant bacteria such as Staphylococcus aureus. nih.gov The general synthetic strategy involves the activation of the carboxylic acid, followed by reaction with a hydrazine (B178648) to form a carbohydrazide, which is then condensed with various aldehydes or ketones to yield the final acylhydrazone derivatives.
Furthermore, derivatives of benzo[b]thiophene-2-carboxylic acid have been employed as key precursors in the synthesis of inhibitors for various enzymes. For example, they form the structural basis for compounds designed to target the RhoA/ROCK pathway, which is implicated in cancer cell proliferation and metastasis. nih.govnih.gov The synthesis of these inhibitors often involves the conversion of the carboxylic acid to an amide or an ester, demonstrating the versatility of this functional group in building molecular complexity. The isopropoxy group at the 6-position can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their solubility, metabolic stability, and target-binding affinity.
Contributions to Agrochemical and Dyestuff Research as a Building Block
In the realm of agrochemicals, the benzo[b]thiophene scaffold is a known toxophore in some pesticides. While direct applications of this compound in currently registered agrochemicals are not widely documented, its structural motifs are of interest in the design of new active ingredients. The carboxylic acid functionality allows for the introduction of various pharmacophores through esterification or amidation, enabling the exploration of a wide chemical space for potential herbicidal, fungicidal, or insecticidal activity.
Utility in Materials Science: Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) Precursors
The field of materials science has seen significant interest in benzo[b]thiophene derivatives for the development of organic semiconductors. chemimpex.com These materials are the active components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), offering advantages such as low cost, flexibility, and large-area fabrication. nih.gov The extended π-conjugation of the benzo[b]thiophene system provides the necessary electronic properties for charge transport.
Derivatives of benzo[b]thiophene are used as precursors to synthesize larger, more complex organic semiconductors for OFETs. mdpi.com The carboxylic acid group of this compound can be used to anchor the molecule to surfaces or to connect it to other molecular units to build up the desired semiconductor architecture. The isopropoxy group can enhance the solubility of the resulting materials, which is crucial for solution-based processing techniques like printing, a key advantage for low-cost manufacturing of organic electronics.
Application in Proteomics Research as a Biochemical Tool
While direct applications of this compound in proteomics are not extensively documented, its derivatives have the potential to be used as biochemical tools. For instance, compounds containing the benzo[b]thiophene core have been developed as inhibitors for specific enzymes. nih.gov Such inhibitors, when coupled with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule), can be used as activity-based probes in proteomics to identify and quantify the activity of specific enzymes within a complex biological sample. The carboxylic acid group of this compound provides a straightforward point of attachment for such tags.
Furthermore, the study of metabolic pathways involving thiophene-containing compounds could potentially utilize isotopically labeled versions of this compound. evitachem.com By tracing the metabolic fate of the labeled compound, researchers can gain insights into the enzymes and pathways responsible for its biotransformation.
Development of Novel Chemical Probes and Ligands for Molecular Recognition Studies
The development of small molecules that can selectively bind to and report on the presence of specific biological macromolecules is a key area of chemical biology. Thiophene-based compounds have been successfully developed as fluorescent ligands for the detection of protein aggregates, which are associated with a variety of neurodegenerative diseases. nih.gov These ligands often feature a conjugated system that includes thiophene (B33073) rings, and their fluorescence properties can change upon binding to the target protein, allowing for visualization and quantification.
This compound can serve as a scaffold for the design of such chemical probes. The carboxylic acid can be used to attach linkers or other functional groups that modulate the binding affinity and selectivity of the probe. The isopropoxy group can influence the probe's solubility and cell permeability. Moreover, thiophene-based chalcones have been synthesized and studied for their molecular recognition properties towards enzymes like monoamine oxidase. researchgate.net The synthetic accessibility of derivatives from this compound opens up possibilities for creating libraries of related compounds to screen for novel ligands with high affinity and specificity for various biological targets.
Future Research Trajectories and Interdisciplinary Outlook
Development of More Sustainable and Greener Synthetic Methodologies
The future synthesis of 6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid and its derivatives will undoubtedly be guided by the principles of green chemistry. Traditional methods for constructing the benzo[b]thiophene core often involve harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant waste. nih.gov Modern approaches are shifting towards more environmentally benign strategies.
Furthermore, the use of environmentally friendly solvents, such as water or ethanol (B145695), and the replacement of toxic reagents with safer alternatives will be crucial. nih.govuwf.edu An example of such an approach is the use of sodium halides as a source of electrophilic halogens in the presence of copper(II) sulfate (B86663) in ethanol for the synthesis of halogenated benzo[b]thiophenes. researchgate.net The principles of these greener methodologies can be adapted for the synthesis of this compound.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzo[b]thiophenes
| Feature | Traditional Synthesis | Green Synthesis |
| Reagents | Often employs stoichiometric amounts of hazardous reagents. | Utilizes catalytic amounts of less toxic metals or metal-free catalysts. organic-chemistry.org |
| Solvents | Typically relies on volatile organic compounds (VOCs). | Employs greener solvents like water, ethanol, or solvent-free conditions. nih.govuwf.edu |
| Energy | Often requires high temperatures and prolonged reaction times. | Can utilize alternative energy sources like microwave or visible light. researchgate.net |
| Waste | Generates significant amounts of byproducts and waste. | Designed to maximize atom economy and minimize waste generation. |
| Safety | May involve hazardous intermediates and reaction conditions. | Aims for inherently safer processes and materials. |
Exploration of Novel Catalytic Transformations for Benzo[b]thiophene Derivatives
The functionalization of the benzo[b]thiophene core is critical for tuning the properties of its derivatives. Future research will heavily rely on the development of novel catalytic transformations to selectively modify the this compound scaffold. Direct C-H functionalization has emerged as a powerful tool for introducing various substituents onto aromatic rings without the need for pre-functionalized starting materials. bohrium.com
Catalytic systems based on transition metals like palladium, rhodium, and iridium are expected to play a significant role in the selective alkylation, arylation, and other C-C bond-forming reactions at various positions of the benzo[b]thiophene ring. bohrium.comresearchgate.net For instance, gold-catalyzed reactions have shown promise for the regioselective C3-alkylation of benzothiophene (B83047) S-oxides. acs.org Additionally, the development of enantioselective catalytic methods will be crucial for the synthesis of chiral benzo[b]thiophene derivatives with potential applications in asymmetric catalysis and pharmaceuticals. rsc.org
The carboxylic acid group in this compound can also serve as a handle for further transformations. For example, it can be converted into amides, esters, or other functional groups, providing access to a diverse library of compounds for biological screening or materials science applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound and its analogs with flow chemistry and automated platforms represents a significant leap towards more efficient and reproducible chemical manufacturing. researchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. springerprofessional.dedurham.ac.uk
In a flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt This level of control can lead to higher yields, cleaner reactions, and the ability to safely handle hazardous intermediates. durham.ac.uk For the synthesis of heterocyclic compounds like benzo[b]thiophenes, flow chemistry can enable multi-step sequences to be performed in a continuous fashion without the need for isolating intermediates. uc.ptdntb.gov.ua
Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new benzo[b]thiophene derivatives. researchgate.net These systems can rapidly screen a wide range of reaction conditions and starting materials, generating large libraries of compounds for high-throughput screening in drug discovery or materials development.
Advanced Computational Studies for Predictive Design and Reaction Mechanism Elucidation
Advanced computational chemistry will be an indispensable tool in guiding the future research of this compound. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the electronic properties, reactivity, and potential biological activity of this compound and its derivatives. nih.govbohrium.com
Computational studies can be employed to:
Predict Reaction Outcomes: By modeling reaction pathways and transition states, computational chemistry can help in predicting the regioselectivity and stereoselectivity of various synthetic transformations, thus guiding experimental design.
Elucidate Reaction Mechanisms: Detailed mechanistic studies can provide a deeper understanding of catalytic cycles and help in the rational design of more efficient catalysts. nih.gov
Design Novel Compounds: Through in silico screening and property prediction, it is possible to design new derivatives of this compound with desired electronic, optical, or biological properties. Machine learning-assisted approaches are also emerging for the rational design of novel polymers based on benzothiophene units. mdpi.com
Understand Biological Interactions: Molecular docking and molecular dynamics simulations can predict how these molecules interact with biological targets, such as enzymes or receptors, which is crucial for drug discovery. nih.govnih.gov
Table 2: Applications of Computational Chemistry in Benzothiophene Research
| Computational Method | Application |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of electronic and optical properties. nih.gov |
| QSAR Modeling | Correlation of molecular structure with biological activity to guide the design of more potent compounds. researchgate.net |
| Molecular Docking | Prediction of binding modes and affinities of benzothiophene derivatives to biological targets. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior and stability of ligand-protein complexes. nih.gov |
| Machine Learning | Predictive modeling of material properties and reaction outcomes. mdpi.commit.edu |
Unexplored Applications in Emerging Chemical Technologies
While benzo[b]thiophenes are well-established in medicinal chemistry, the unique electronic properties of the this compound scaffold suggest potential applications in a range of emerging chemical technologies. The electron-rich nature of the benzo[b]thiophene ring system makes it a suitable building block for organic electronic materials. ktu.edu
Potential future applications to be explored include:
Organic Electronics: Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The isopropoxy and carboxylic acid groups provide handles for tuning the solubility, processability, and electronic properties of these materials. Sulfur-doped cycloparaphenylenes incorporating benzothiophene units have shown promise for OLEDs and photoelectrochemical devices. mdpi.com
Chemosensors: The benzo[b]thiophene core can be functionalized to create molecules that exhibit changes in their optical or electronic properties upon binding to specific analytes, leading to the development of novel chemosensors.
Functional Dyes: The extended π-system of benzo[b]thiophene derivatives can be exploited to design new dyes with tailored absorption and emission properties for applications in imaging, diagnostics, and materials science.
The interdisciplinary nature of these emerging applications will require collaboration between synthetic chemists, materials scientists, physicists, and engineers to fully realize the potential of this compound and its derivatives.
Q & A
Basic: What are the common synthetic routes for 6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves functionalization of the benzo[b]thiophene core. Key steps include:
- Substitution reactions : Introducing the isopropoxy group via nucleophilic aromatic substitution (SNAr) using isopropyl alcohol under acidic or basic conditions. This step may require catalysts like CuI or Pd-based systems to enhance regioselectivity .
- Carboxylic acid formation : Oxidation of a methyl or hydroxymethyl group at the 2-position using KMnO₄ or CrO₃ under controlled pH to avoid over-oxidation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate) improves yield and purity .
Optimization : Reaction temperature (60–80°C for substitution) and stoichiometric ratios (1:1.2 for isopropoxy introduction) are critical. Monitoring via TLC or HPLC ensures intermediate stability .
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Answer:
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M-H]⁻ ion for C₁₂H₁₁O₃S: 251.03) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in analogous thiophene-carboxylic acids .
Advanced: How do structural modifications (e.g., substituents on the benzothiophene ring) influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., Cl, F at the 6-position) enhance kinase inhibition by increasing electrophilicity at the carboxylic acid, improving binding to ATP pockets .
- Steric effects : Bulky substituents (e.g., diaryl groups at 4,5-positions) reduce enzymatic activity but improve selectivity for COX-2 in anti-inflammatory studies .
- Methodological approach :
Advanced: How can researchers resolve contradictions in reported biological activities of benzothiophene derivatives?
Answer:
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources (recombinant vs. native). Standardize protocols using guidelines from OECD or NIH .
- Solubility issues : Poor aqueous solubility may lead to false negatives. Use DMSO stocks ≤0.1% v/v and confirm solubility via dynamic light scattering .
- Metabolic instability : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit altered activity. Perform LC-MS stability assays in liver microsomes .
Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?
Answer:
- Flow chemistry : Continuous processing minimizes side reactions (e.g., dimerization) and enhances heat transfer for exothermic steps like ester hydrolysis .
- Catalyst recycling : Immobilize Pd/C or Cu nanoparticles on silica to reduce metal leaching and lower costs .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman probes for real-time monitoring of key intermediates .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the isopropoxy group .
- Solvent compatibility : For long-term storage (>6 months), dissolve in dry DMSO (sealed under argon) to inhibit oxidative degradation .
Advanced: How can molecular docking elucidate the mechanism of action against neurodegenerative targets?
Answer:
- Target selection : Prioritize proteins like tau kinase or Aβ aggregates based on structural homology with known inhibitors .
- Docking workflow :
- Prepare the protein (PDB ID: 2H8Z for tau) via protonation and energy minimization.
- Define the active site using GRID or SiteMap.
- Score poses with Glide SP/XP or MM-GBSA to rank binding affinities .
- Validation : Compare docking results with mutagenesis data (e.g., K18ΔC mutant for tau) to confirm binding regions .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
